1-imino-1-oxothiane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imino-1-oxothiane-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in various fields of science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-imino-1-oxothiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with α-halo acids, leading to the formation of the thiazolidine ring . The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing water as a solvent and recyclable catalysts, is also gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Imino-1-oxothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiazolidine ring into more oxidized forms, such as sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Imino-1-oxothiane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 1-imino-1-oxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-4-carboxylic acid: Shares a similar ring structure but differs in functional groups.
Thiazolidine-4-carbonitrile: Another related compound with a nitrile group instead of a carboxylic acid.
Uniqueness: 1-Imino-1-oxothiane-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a compound of significant interest in various scientific fields .
Eigenschaften
Molekularformel |
C6H11NO3S |
---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
1-imino-1-oxothiane-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO3S/c7-11(10)3-1-5(2-4-11)6(8)9/h5,7H,1-4H2,(H,8,9) |
InChI-Schlüssel |
NLSAIFKVCSMQPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=N)(=O)CCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.